molecular formula C4H3BrF4O2 B1594877 Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate CAS No. 378-67-6

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate

Cat. No.: B1594877
CAS No.: 378-67-6
M. Wt: 238.96 g/mol
InChI Key: NJEAPFHUCXWTAO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate is an organic compound with the molecular formula C4H3BrF4O2. It is a derivative of propanoic acid, where the hydrogen atoms are replaced by bromine and fluorine atoms.

Properties

IUPAC Name

methyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEAPFHUCXWTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338290
Record name Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-67-6
Record name Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Methyl 2,3,3,3-tetrafluoropropanoate

A common approach involves the bromination of methyl 2,3,3,3-tetrafluoropropanoate at the 2-position. This can be achieved via radical bromination using N-bromosuccinimide (NBS) under controlled radical initiation conditions (e.g., AIBN or light irradiation). The reaction proceeds through a radical intermediate, selectively substituting a hydrogen at the 2-position with bromine.

Step Reagents & Conditions Outcome Yield Range (%)
1 Methyl 2,3,3,3-tetrafluoropropanoate + NBS, AIBN, CCl4, reflux Radical bromination at 2-position 65-85

This method benefits from mild conditions and good selectivity but requires careful control of reaction parameters to avoid polybromination or decomposition.

Halogen Exchange via Telomerization and Catalysis

An advanced synthetic route involves telomerization reactions of chlorofluoromethane and trifluoroethylene under pressure, catalyzed by Lewis acids such as ZrCl4 or HfCl4. This method, described in patent literature for related tetrafluoropropene derivatives, can be adapted to prepare halogenated tetrafluoropropanoates by subsequent functional group transformations.

Step Reagents & Conditions Outcome Notes
A1 Chlorofluoromethane + trifluoroethylene, Lewis acid catalyst (ZrCl4/HfCl4), pressure Telomerization to form 3-chloro-1,1,1,2-tetrafluoropropane intermediate Solvent-free preferred for purity
A2 Subsequent bromination or substitution at the 2-position Formation of methyl 2-bromo-2,3,3,3-tetrafluoropropanoate Requires isolation and purification

This catalytic approach offers scalability and high selectivity, suitable for industrial production.

Radical Addition Using 2-bromo-3,3,3-trifluoropropene

Recent research demonstrates the use of commercially available 2-bromo-3,3,3-trifluoropropene as a radical acceptor to synthesize secondary trifluoromethylated alkyl bromides. By employing redox-active esters as radical precursors, this compound can be accessed via radical addition pathways with broad functional group tolerance.

Step Reagents & Conditions Outcome Yield Range (%)
1 2-bromo-3,3,3-trifluoropropene + redox-active ester, radical initiator Radical addition to form brominated tetrafluoropropanoate esters Good to excellent (70-90)

This method is versatile and allows for structural diversification, useful in complex molecule synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Reaction Type Advantages Limitations Typical Yield (%)
Radical Bromination NBS, AIBN, CCl4 Radical substitution Mild conditions, selective Requires careful control 65-85
Telomerization + Catalysis Chlorofluoromethane, trifluoroethylene, ZrCl4/HfCl4 Catalytic telomerization + substitution Scalable, high selectivity Multi-step, requires catalyst 70-90 (overall)
Radical Addition (Redox esters) 2-bromo-3,3,3-trifluoropropene, redox-active esters Radical addition Broad functional group tolerance Requires radical initiators 70-90

Research Findings and Optimization Notes

  • Catalyst Selection : Lewis acid catalysts such as zirconium tetrachloride (ZrCl4) and hafnium tetrachloride (HfCl4) have been identified as highly effective in promoting telomerization and dehydrofluorination steps, critical for achieving high purity and yield of fluorinated intermediates.

  • Solvent Effects : Solvent-free conditions are preferred in telomerization reactions to simplify downstream separation and reduce contamination risks.

  • Radical Initiation : Use of controlled radical initiators (AIBN) and appropriate light or heat sources is essential to maximize selectivity in bromination reactions and minimize side reactions.

  • Functional Group Tolerance : Radical addition methods using redox-active esters show excellent tolerance to various functional groups, enabling the synthesis of diverse derivatives from the this compound scaffold.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-2,3,3,3-tetrafluoropropanoate involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate is unique due to the combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .

Biological Activity

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate is a fluorinated compound with significant interest in organic synthesis and potential biological applications. Its structure features a bromine atom and multiple fluorine substituents, which can influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanism of action, toxicity, and potential therapeutic applications.

  • Molecular Formula : C_4H_4BrF_4O_2
  • Molecular Weight : 239.98 g/mol
  • CAS Number : 23877-12-5
  • Solubility : Soluble in organic solvents; limited water solubility.

Biological Activity Overview

This compound exhibits various biological activities that are primarily attributed to its halogenated structure. The presence of bromine and fluorine atoms can enhance lipophilicity and alter pharmacokinetic properties.

The biological activity of this compound is largely mediated through:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The compound's lipophilic nature allows it to penetrate cell membranes easily, potentially affecting cellular signaling pathways.

Toxicity and Safety Profile

Data on the toxicity of this compound indicate moderate toxicity levels:

  • Acute Toxicity : It exhibits signs of irritation upon contact with skin or eyes.
  • Long-term Exposure : Prolonged exposure may lead to harmful effects on the liver and kidneys.

Safety Data

Hazard ClassificationSignal WordPrecautionary Statements
Acute Tox. 3 OralDangerP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on various cancer cell lines, this compound demonstrated significant cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were found to be within the range of 10–20 µM.

Study 2: Enzyme Inhibition Profile

Research investigating the compound’s effect on cytochrome P450 enzymes revealed that it acts as a moderate inhibitor of CYP1A2 and CYP3A4. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes.

Study 3: Antimicrobial Activity

The antimicrobial properties were evaluated against a panel of bacteria and fungi. Results indicated that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate, and how can reaction conditions be optimized?

Methodological Answer : The synthesis often involves halogenation and esterification steps. A notable method includes the reductive coupling of 2-bromo-2,3,3,3-tetrafluoropropanamide derivatives with aldehydes using triphenylphosphine and titanium(IV) isopropoxide, which promotes highly diastereoselective outcomes . Optimization strategies include:

  • Catalyst Screening : Testing transition-metal catalysts (e.g., Ti, Sn) for improved yields.
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
  • Temperature Control : Maintaining sub-0°C conditions to minimize side reactions.
  • Purification : Column chromatography with fluorinated silica gel to isolate high-purity product.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for identifying fluorine environments (e.g., δ -60 to -80 ppm for CF3_3 groups). 1H^{1}\text{H} NMR resolves methyl ester protons (~δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (expected m/z ≈ 242–244 for [M+H]+^+).
  • Chromatography : GC-MS with fluorinated stationary phases (e.g., DB-FFAP) ensures separation from fluorinated byproducts.

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer :

  • Thermal Stability : Decomposes above 150°C; store at -20°C in amber glass to prevent light-induced degradation .
  • Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous media; use anhydrous solvents and inert atmospheres (N2_2/Ar) during reactions.
  • Compatibility : Avoid strong bases or nucleophiles (e.g., amines) to prevent ester cleavage.

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., boiling point, density) be resolved?

Methodological Answer : Contradictions often arise from impurities or measurement techniques. To address this:

  • Reproduce Conditions : Replicate experiments using standardized methods (e.g., ASTM D1078 for boiling points).
  • Advanced Purity Analysis : Use DSC (Differential Scanning Calorimetry) for melting points and gas pycnometry for density .
  • Cross-Validation : Compare data across independent studies (e.g., CAS registry entries) to identify outliers.

Q. What mechanistic insights explain the stereoselectivity of reactions involving this compound?

Methodological Answer : The bromine atom’s electron-withdrawing effect and fluorine’s steric hindrance direct nucleophilic attacks. For example:

  • Reductive Coupling : Ti(IV) catalysts stabilize transition states, favoring erythro diastereomers due to staggered conformations .
  • DFT Studies : Computational modeling (e.g., Gaussian 16) reveals energy barriers for competing pathways, explaining >90% diastereomeric excess in some cases.

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

Methodological Answer :

  • QSPR Models : Use Quantitative Structure-Property Relationship software (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential.
  • Molecular Dynamics : Simulate interactions with biological membranes (e.g., POPC bilayers) to assess cellular uptake.
  • ToxCast Data : Cross-reference with EPA databases to identify structural analogs (e.g., perfluorinated compounds) with known ecotoxicological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Reactant of Route 2
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Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate

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